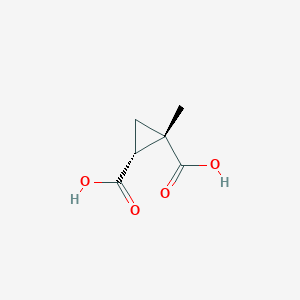
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct stereochemical properties. The presence of two carboxylic acid groups and a methyl group on the cyclopropane ring makes it an interesting subject for various chemical reactions and applications.
作用机制
Target of Action
It is known that similar compounds, such as (1s,2r)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, targetBeta-lactamase in Escherichia coli .
Mode of Action
For instance, Brassinolide, a related compound, has an oligodynamic and rapid mode of action, affecting specific target tissues that are sensitive to the plant hormone indole-3-acetic acid (IAA) .
Biochemical Pathways
It’s known that derivatives of 1-aminocyclopropanecarboxylic acid (acc) have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid might also influence similar pathways.
Pharmacokinetics
It was found that the majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after intraperitoneal injection .
Result of Action
For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives have been shown to have important functions in plant metabolism .
Action Environment
For instance, the action of plant hormones like ACC can be influenced by various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of enantioselective catalysts and chiral auxiliaries can enhance the stereoselectivity of the synthesis, making it more efficient for large-scale production.
化学反应分析
Types of Reactions
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopropane derivatives. The stereochemistry of the products is often retained due to the rigid structure of the cyclopropane ring.
科学研究应用
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds to (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid include other cyclopropane derivatives such as:
- (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its rigid cyclopropane ring structure also contributes to its stability and makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
697-48-3 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI 键 |
CUXGZYHWQYTLKE-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
规范 SMILES |
CC1(CC1C(=O)O)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)
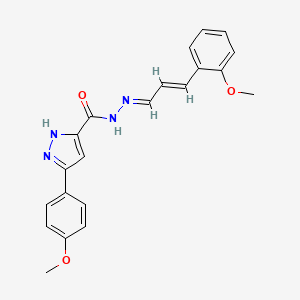

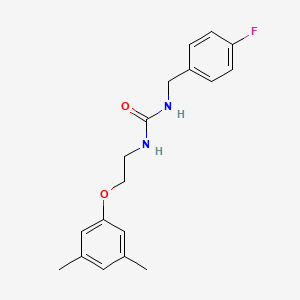
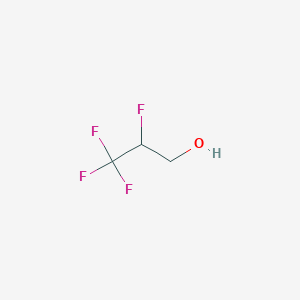
methanone](/img/structure/B2791958.png)
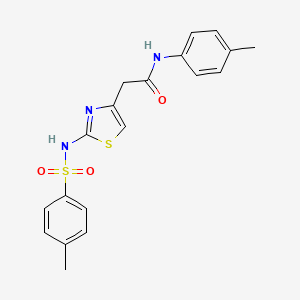

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2791966.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791967.png)
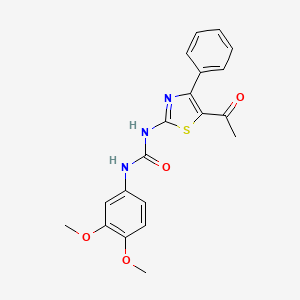
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
